molecular formula C8H16N2O2 B11792632 ((S)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid

((S)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid

Cat. No.: B11792632
M. Wt: 172.22 g/mol
InChI Key: HWZGMQHONNQZJK-ZETCQYMHSA-N
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Description

((S)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid: is a chiral compound with a pyrrolidine ring substituted with a dimethylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification reaction followed by hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the acetic acid moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides of ((S)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential lead compound in drug discovery.

    Receptor Binding: It can bind to specific receptors, influencing biological pathways.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ((S)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    ((S)-3-Dimethylamino-pyrrolidin-1-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    ((S)-3-Dimethylamino-pyrrolidin-1-yl)-butyric acid: Contains a butyric acid moiety.

Uniqueness:

    Structural Features: The combination of the pyrrolidine ring, dimethylamino group, and acetic acid moiety is unique and provides specific chemical and biological properties.

    Reactivity: The compound’s reactivity profile is distinct due to the presence of both nucleophilic and electrophilic sites.

This detailed article provides a comprehensive overview of ((S)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C8H16N2O2/c1-9(2)7-3-4-10(5-7)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m0/s1

InChI Key

HWZGMQHONNQZJK-ZETCQYMHSA-N

Isomeric SMILES

CN(C)[C@H]1CCN(C1)CC(=O)O

Canonical SMILES

CN(C)C1CCN(C1)CC(=O)O

Origin of Product

United States

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